molecular formula C22H25N5S B14285501 3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole CAS No. 164523-35-7

3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B14285501
CAS No.: 164523-35-7
M. Wt: 391.5 g/mol
InChI Key: AQBFHDHZHQPHQU-UHFFFAOYSA-N
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Description

3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that incorporates multiple functional groups, including benzimidazole, piperazine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets:

Properties

CAS No.

164523-35-7

Molecular Formula

C22H25N5S

Molecular Weight

391.5 g/mol

IUPAC Name

3-[4-[4-(benzimidazol-1-yl)butyl]piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C22H25N5S/c1-4-10-21-18(7-1)22(24-28-21)26-15-13-25(14-16-26)11-5-6-12-27-17-23-19-8-2-3-9-20(19)27/h1-4,7-10,17H,5-6,11-16H2

InChI Key

AQBFHDHZHQPHQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2C=NC3=CC=CC=C32)C4=NSC5=CC=CC=C54

Origin of Product

United States

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